5-ethoxy-2H-Pyran-3(6H)-one
Description
5-Ethoxy-2H-pyran-3(6H)-one is a cyclic lactone derivative featuring a pyranone backbone substituted with an ethoxy group at position 3. This compound belongs to the class of γ-pyranones, which are structurally characterized by a six-membered oxygen-containing ring with a ketone functional group.
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
3-ethoxy-2H-pyran-5-one |
InChI |
InChI=1S/C7H10O3/c1-2-10-7-3-6(8)4-9-5-7/h3H,2,4-5H2,1H3 |
InChI Key |
VGVWRNDJKYXDCC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=O)COC1 |
Canonical SMILES |
CCOC1=CC(=O)COC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyranone Derivatives
Key Observations :
Substituent Position :
- Ethoxy substitution at position 5 (target compound) vs. 6 (e.g., 6-ethoxy-2-methyl derivative ) alters steric and electronic profiles. Position 5 substitution may reduce steric hindrance compared to bulkier groups at position 5.
- Hydroxy or acetoxy groups at position 6 (e.g., ) increase polarity, enhancing water solubility but reducing membrane permeability.
Molecular Weight and Lipophilicity :
- Ethoxy and hexyl/methoxy substituents (e.g., ) increase molecular weight and lipophilicity, favoring interactions with hydrophobic biological targets.
Functional Group Reactivity: Acetoxy groups () are prone to hydrolysis, making them suitable for prodrug designs. Methoxy and ethoxy groups () are electron-donating, stabilizing the pyranone ring against nucleophilic attack.
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